Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride
Description
Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with an aminomethyl group at position 5 and an ethyl ester at position 1. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research and chemical synthesis. This compound is structurally related to several imidazo[1,5-a]pyridine derivatives, which differ in substituents, ester positions, or salt forms, leading to variations in physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 5-(aminomethyl)imidazo[1,5-a]pyridine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-2-16-11(15)10-9-5-3-4-8(6-12)14(9)7-13-10;/h3-5,7H,2,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXYOPOCAFYKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(N2C=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The synthesis of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride typically involves multi-step reactions starting from substituted pyridine derivatives or 2-pyridyl ketones, followed by cyclization and functional group transformations to install the aminomethyl and carboxylate groups.
Detailed Preparation Methods
Synthesis via Cyclocondensation Using 2-Pyridyl Ketones and Alkyl Glyoxylates (Mg3N2-Assisted One-Pot Method)
A highly efficient and eco-friendly method to synthesize imidazo[1,5-a]pyridine carboxylates involves the Mg3N2-assisted one-pot annulation of 2-pyridyl ketones with alkyl glyoxylates or aldehydes. This method offers excellent yields and operational simplicity.
Reaction Conditions and Optimization
| Entry | Solvent | Time (h) | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Methanol | 24 | 25 | 40 | Open flask |
| 2 | Ethanol | 24 | 25 | 48 | Open flask |
| 3 | Methanol | 24 | 60 | 54 | Open flask |
| 4 | Ethanol | 24 | 75 | 63 | Open flask |
| 5 | Ethanol | 12 | 25 | 65 | Sealed tube |
| 6 | Ethanol | 8 | 60 | 80 | Sealed tube |
| 7 | Methanol:Water (8:2) | 4 | 60 | 85 | Sealed tube |
| 8 | Ethanol:Water (8:2) | 4 | 80 | 92 | Sealed tube - Optimal |
| 9 | Ethanol:Water (8:2) | 4 | 80 | 80 | With aqueous ammonia |
| 10 | Ethanol:Water (8:2) | 4 | 80 | 81 | With ammonium acetate |
| 11 | Ethanol:Water (8:2) | 4 | 80 | 92 | Mg3N2 increased amount |
- Optimal conditions involve using ethanol-water (8:2) as solvent, sealed tube at 80 °C for 4 hours with equimolar Mg3N2, 2-pyridyl ketone, and methyl glyoxylate, achieving up to 92% yield.
Mechanism Insight
- The reaction proceeds via simultaneous formation of keto imine and aldimine intermediates.
- Mg3N2 acts as an ammonia source in protic media and forms magnesium salts that catalyze the cyclization.
- The annulation forms the imidazo[1,5-a]pyridine ring system with carboxylate functionality, which can be further modified.
Synthesis from Ethyl 2-(Aminomethyl)nicotinate Hydrochloride and Formic Acid/Acetic Anhydride
An alternative preparation involves the cyclization of ethyl 2-(aminomethyl)nicotinate hydrochloride with formic acid and acetic anhydride, yielding ethyl imidazo[1,5-a]pyridine carboxylates.
Reaction Procedure
- Formic acid and acetic anhydride are mixed and heated at 60 °C for 2 hours.
- Ethyl 2-(aminomethyl)-3-pyridinecarboxylate hydrochloride is added at 20–35 °C and stirred for 4 hours.
- The reaction mixture is cooled, neutralized with ammonia solution, and extracted.
- Purification by column chromatography yields the target compound with approximately 56% yield.
Notes on Reaction Conditions
- The reaction relies on the formation of an imidazo ring via intramolecular cyclization facilitated by acetic anhydride and formic acid.
- The hydrochloride salt of the aminomethyl precursor is used to improve solubility and reactivity.
- The moderate yield suggests room for optimization or alternative methods for higher efficiency.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Mg3N2-Assisted One-Pot Annulation | 2-pyridyl ketone, Mg3N2, glyoxylate | EtOH:H2O (8:2), 80 °C, 4 h | Up to 92 | High yield, eco-friendly, scalable | Requires sealed tube, Mg3N2 handling |
| Cyclization with Formic Acid & Acetic Anhydride | Ethyl 2-(aminomethyl)nicotinate hydrochloride, formic acid, acetic anhydride | 60 °C (step 1), 20-35 °C (step 2), 4 h | ~56 | Straightforward reagents | Moderate yield, longer reaction time |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridines, which can have different functional groups attached to the aminomethyl position .
Scientific Research Applications
Biological Activities
Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride has been studied for various biological properties:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against a range of pathogens. Its mechanism involves disrupting cellular processes in bacteria and fungi, making it a candidate for developing new antibiotics.
- Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cells in vitro. Studies suggest that it may induce apoptosis (programmed cell death) in certain cancer types, highlighting its potential as a therapeutic agent in oncology.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an effective antimicrobial agent.
Case Study 2: Cancer Cell Growth Inhibition
A recent investigation published in Cancer Research assessed the anticancer activity of this compound on human breast cancer cell lines. The study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers.
Mechanism of Action
The mechanism of action of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups attached to the imidazo[1,5-a]pyridine core .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs and their differences are summarized below:
*Calculated based on molecular formula.
Physicochemical and Pharmacological Properties
- Solubility: The hydrochloride salt in the target compound improves aqueous solubility compared to non-salt analogs like ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate .
- Reactivity: The aminomethyl group (NH2CH2) at C5 in the target compound enables nucleophilic reactions (e.g., alkylation, acylation), whereas the chloro substituent in analogs facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Basicity: The primary amine in the aminomethyl group increases basicity (pKa ~9–10) compared to the neutral chloro analog, influencing binding to biological targets .
Pharmacological Relevance
- This contrasts with the chloro analog’s electron-withdrawing effects, which may reduce bioavailability .
- Dihydrochloride Analogs : Higher solubility but increased molecular weight compared to the target compound’s single hydrochloride salt .
Biological Activity
Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride (CAS Number: 1187932-36-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in medicinal chemistry.
- Molecular Formula : C11H14ClN3O2
- Molecular Weight : 255.7 g/mol
- Physical Appearance : White solid
- Purity : Typically 96% .
The precise mechanisms of action for this compound are not fully elucidated. However, compounds within the imidazo[1,5-a]pyridine class are known to interact with various biological targets, including:
- Kinases : These compounds can inhibit specific kinases involved in cellular signaling pathways, which is crucial for cancer therapy .
- DNA and RNA Interactions : The structural similarities to purines allow these compounds to bind with nucleic acids, potentially leading to cytotoxic effects .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of imidazo[1,5-a]pyridine derivatives. This compound has shown promising activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate | Staphylococcus aureus | 12.5 |
| Control (Ciprofloxacin) | Staphylococcus aureus | 2.0 |
| Control (Isoniazid) | Mycobacterium tuberculosis | 0.25 |
These findings suggest that this compound could be a lead candidate for developing new antibacterial agents .
Anticancer Activity
The imidazo[1,5-a]pyridine scaffold is also recognized for its anticancer properties. Various derivatives have been evaluated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study :
In a study evaluating the anticancer effects of related compounds, several imidazo[1,5-a]pyridine derivatives demonstrated significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The study indicated that these compounds could inhibit cell proliferation and induce apoptosis via the activation of caspase pathways .
Research Applications
This compound serves as a versatile building block in medicinal chemistry. Its applications include:
Q & A
Basic Research Question
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the ester group .
- Handling : Use fume hoods and PPE (gloves, goggles) to avoid inhalation of hydrochloride salt dust, which can irritate mucous membranes .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with vermiculite .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
